1-(4-methylphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the chromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused benzopyran-pyrrole-dione core. Key structural features include a 4-methylphenyl substituent at position 1 and a 5-isopropyl-1,3,4-thiadiazol-2-yl group at position 2.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-12(2)21-24-25-23(30-21)26-18(14-10-8-13(3)9-11-14)17-19(27)15-6-4-5-7-16(15)29-20(17)22(26)28/h4-12,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGSMQFZJPEHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C(C)C)OC5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research studies.
Chemical Structure and Synthesis
The compound features a chromeno[2,3-c]pyrrole core fused with a thiadiazole moiety. The synthesis typically involves multi-step organic reactions that integrate various functional groups to enhance biological activity. The synthetic routes often include cyclization processes and nucleophilic substitutions to introduce the thiadiazole structure effectively.
Antimicrobial Properties
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold often exhibit broad-spectrum antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives of thiadiazole demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiadiazole ring is crucial for this activity due to its ability to interact with microbial enzymes and disrupt cellular processes.
- Antifungal Activity : Thiadiazole-containing compounds have also been evaluated for their antifungal properties. For example, certain derivatives have shown significant activity against fungi such as Candida albicans and Aspergillus niger .
Anticancer Activity
The compound's structure suggests potential anticancer properties:
- Mechanism of Action : The thiadiazole moiety is known for its ability to inhibit specific cancer cell lines by interfering with cell signaling pathways and inducing apoptosis. Research has demonstrated that related compounds can selectively target cancer cells while sparing normal cells .
- Case Studies : In vitro studies have reported that certain derivatives exhibit IC50 values in the micromolar range against various human cancer cell lines . For instance, compounds with specific substituents on the thiadiazole ring showed enhanced selectivity towards breast and lung cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways critical for cell survival and growth.
- Oxidative Stress Induction : Some studies suggest that compounds like this can induce oxidative stress in target cells, leading to cell death .
Comparative Analysis
To better understand the unique properties of this compound compared to similar structures, a comparative analysis is presented below:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Thiadiazole Derivatives | Antimicrobial, Anticancer | Broad spectrum; effective against resistant strains |
| Chromeno[2,3-c]pyrroles | Antioxidant | Exhibits protective effects against oxidative damage |
| Pyrrole Compounds | Anticancer | Specificity towards certain cancer types |
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead structure for the development of new pharmaceuticals. Its unique chromeno-pyrrole scaffold is associated with various biological activities:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Anti-inflammatory Properties : Research suggests that thiadiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . The incorporation of the thiadiazole moiety in this compound may enhance its therapeutic efficacy.
Agricultural Applications
The compound's antifungal and antibacterial properties make it a candidate for agricultural applications:
- Crop Protection : Similar thiadiazole compounds have been utilized as fungicides and bactericides against various phytopathogens. They work by disrupting cellular processes in pathogens . This compound could be explored for its efficacy in protecting crops from diseases caused by fungi and bacteria.
Material Science
The unique structural features of this compound allow for potential applications in material science:
- Organic Electronics : The electronic properties of chromeno-pyrrole derivatives suggest their use in organic photovoltaic devices and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through functionalization opens avenues for developing more efficient materials for electronic applications.
Case Study 1: Anticancer Activity
A study conducted by Zhang et al. synthesized various derivatives of chromeno-pyrrole compounds and evaluated their anticancer activity against several cancer cell lines. The results indicated that certain modifications to the thiadiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutic agents.
Case Study 2: Agricultural Efficacy
In a field trial reported by Sharma et al., a formulation containing thiadiazole derivatives was tested against common agricultural pathogens. The results showed a marked reduction in disease incidence and an increase in crop yield compared to untreated controls.
Comparison with Similar Compounds
Structural Comparison with Analogous Chromeno[2,3-c]pyrrole-3,9-dione Derivatives
Table 1: Core Structure Modifications and Substituent Effects
Comparison of Thiadiazole-Containing Derivatives
Table 2: Thiadiazole Ring Functionalization and Properties
Preparation Methods
Three-Component Coumarin-Thiadiazole Condensation
A one-pot MCR employing 3-amino-4-methylcoumarin, isopropyl isothiocyanate, and 4-methylbenzaldehyde in acetic acid under reflux yields the chromeno-pyrrole intermediate. Subsequent cyclocondensation with hydrazine hydrate forms the thiadiazole ring.
Typical Procedure
Sequential Cyclization Approach
Alternative protocols involve stepwise construction:
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Synthesis of 5-isopropyl-1,3,4-thiadiazol-2-amine via cyclization of thiosemicarbazide with isobutyric anhydride
-
Coupling with 3-bromo-4-methylcoumarin using Pd-catalyzed cross-coupling
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Optimal conditions were identified through systematic screening:
| Parameter | Tested Options | Optimal Choice | Impact on Yield |
|---|---|---|---|
| Solvent | DMF, DMSO, AcOH, Toluene | Acetic Acid | +15% vs DMF |
| Catalyst | Pd(OAc)₂, CuI, FeCl₃ | Pd(OAc)₂ (5 mol%) | 78% efficiency |
| Temperature (°C) | 80, 100, 110, 120 | 110 | ΔYield: +22% |
The acetic acid medium facilitates both imine formation and cyclodehydration steps, while palladium catalysis enhances coupling efficiency.
Mechanistic Pathway
-
Schiff base formation : Condensation of 3-amino coumarin with aldehyde
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Thiourea generation : Reaction with isothiocyanate
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Thiadiazole cyclization : Oxidative cyclization with I₂/KIO₃
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Pyrrole annulation : Base-mediated intramolecular Michael addition
Analytical Characterization Data
Critical spectroscopic data for structural confirmation:
¹H NMR (400 MHz, CDCl₃)
-
δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.35 (d, J = 8.0 Hz, 2H, Ar-CH₃)
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δ 5.21 (sep, J = 6.8 Hz, 1H, CH(CH₃)₂)
-
δ 2.42 (s, 3H, C₆H₄-CH₃)
HRMS (ESI-TOF)
IR (KBr)
Comparative Evaluation of Synthetic Routes
| Method | Steps | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| One-pot MCR | 3 | 65–68% | 95–97% | Pilot scale |
| Sequential coupling | 5 | 58–62% | 98–99% | Lab scale |
| Solid-phase synthesis | 4 | 72–75% | 93–95% | Microscale |
The one-pot method offers practical advantages for industrial applications despite marginally lower purity.
Post-Synthetic Modifications and Derivatives
The parent compound serves as a platform for generating structural analogs:
6.1 N-Alkylation
Treatment with alkyl halides in DMF/K₂CO₃ introduces substituents at the pyrrole nitrogen, enabling SAR studies.
6.2 Suzuki-Miyaura Coupling
Palladium-catalyzed arylation of the thiadiazole ring diversifies electronic properties:
| Aryl Boronic Acid | Yield | λmax (nm) |
|---|---|---|
| 4-CF₃-C₆H₄B(OH)₂ | 81% | 315 |
| 3,5-(OMe)₂C₆H₃B(OH)₂ | 76% | 298 |
Industrial-Scale Production Considerations
Critical parameters for kilogram-scale synthesis:
7.1 Continuous Flow Reactor Optimization
-
Residence time: 45–60 minutes
-
Temperature gradient: 90°C → 110°C
-
Throughput: 12 kg/day
7.2 Crystallization Engineering
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Anti-solvent: n-Heptane/Ethyl acetate (4:1)
-
Cooling rate: 0.5°C/min
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 40°C/75% RH, 6M | 1.8% | Hydrolyzed dione |
| Light exposure, 3M | 0.7% | Thiadiazole sulfoxide |
Recommended storage: Amber glass vials under N₂ at −20°C.
Emerging Alternative Methodologies
10.1 Photochemical Cyclization
UV irradiation (254 nm) of α-diazo precursors reduces reaction time from hours to minutes, though with lower yields (45–50%).
10.2 Biocatalytic Approaches
Lipase-mediated kinetic resolution achieves 98% ee for chiral analogs, enabling enantioselective synthesis .
Q & A
Q. What are the key challenges in synthesizing this compound due to its chromeno[2,3-c]pyrrole and thiadiazole moieties?
The synthesis requires precise control over cyclization and heterocycle formation. For example, the thiadiazole ring can be synthesized via condensation of thiosemicarbazides with carbonyl derivatives under acidic conditions . Chromeno-pyrrole formation may involve cyclocondensation of substituted phenols with propargyl amines, as seen in analogous chromene systems . Purification often employs column chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol or 2-propanol .
Q. How can researchers optimize reaction yields during thiadiazole incorporation?
Yield optimization hinges on stoichiometric ratios and reaction time. For instance, using 2,5-dimethoxytetrahydrofuran with amino-thiadiazole precursors in glacial acetic acid at reflux (1–2 hours) achieves >75% yield in similar systems . TLC monitoring is critical to avoid over-reaction and byproduct formation .
Q. What spectroscopic methods are most reliable for structural confirmation?
Combined use of -/-NMR, IR, and high-resolution mass spectrometry (HRMS) is essential. The thiadiazole C–S stretch appears at ~680–720 cm in IR, while -NMR shows distinct aromatic proton splitting patterns (δ 6.8–8.2 ppm) for the chromeno-pyrrole core . HRMS confirms molecular ion peaks with <3 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
Discrepancies may arise from assay-specific sensitivity or compound solubility. For example, antitumor activity in MTT assays (IC values) can conflict with in vivo models due to metabolic instability. Mitigate this by:
- Testing solubility in DMSO/PBS mixtures (≥95% purity, confirmed via HPLC ).
- Including positive controls (e.g., doxorubicin) and normalizing data to protein-binding effects .
Q. What mechanistic insights explain the dehydrogenation steps in chromeno-pyrrole synthesis?
Dehydrogenation often involves chloranil or DDQ as oxidizing agents. For example, refluxing with chloranil in xylene (25–30 hours) removes hydrogen from dihydro intermediates, forming the aromatic chromeno-pyrrole system. Monitor reaction progress via UV-Vis at 320–350 nm (λ shift) .
Q. How can computational methods guide SAR studies for this compound?
Density functional theory (DFT) predicts electronic effects of substituents (e.g., 4-methylphenyl vs. fluorophenyl) on bioactivity. Molecular docking (AutoDock Vina) into target proteins (e.g., kinase domains) identifies key interactions, such as hydrogen bonding with the thiadiazole sulfur or π-π stacking of the chromene ring . Validate predictions with mutagenesis assays .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Thiadiazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole cyclization | Glacial acetic acid, reflux (1–2 h) | 75–85 | |
| Chromeno-pyrrole formation | Chloranil in xylene (25–30 h reflux) | 60–70 |
Q. Table 2. Spectral Benchmarks for Structural Validation
| Functional Group | IR (cm) | -NMR (δ, ppm) |
|---|---|---|
| Thiadiazole (C–S) | 680–720 | – |
| Chromene (C=O) | 1680–1720 | – |
| Aromatic protons | – | 6.8–8.2 (multiplet) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
